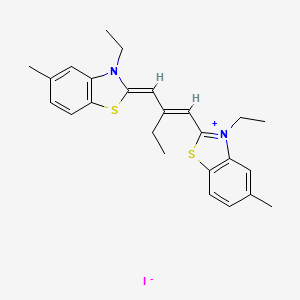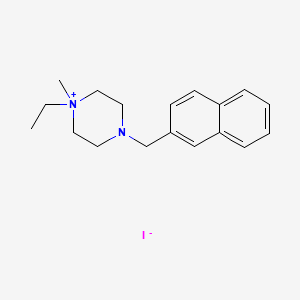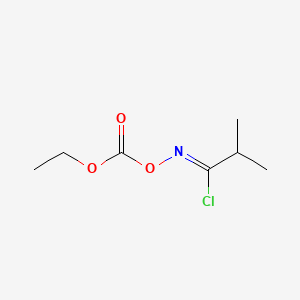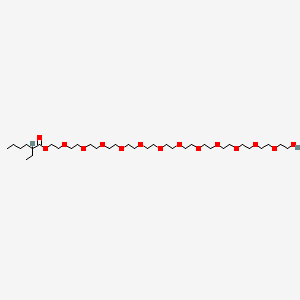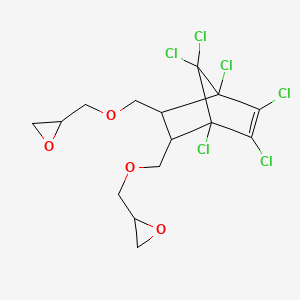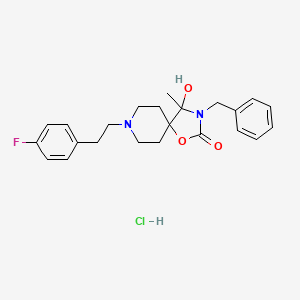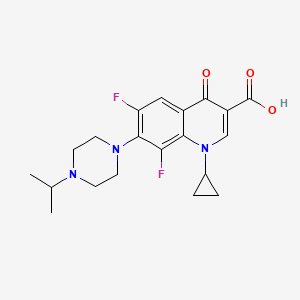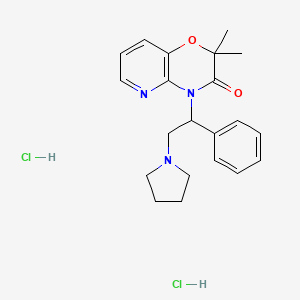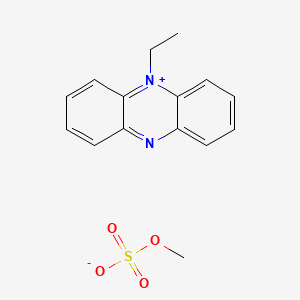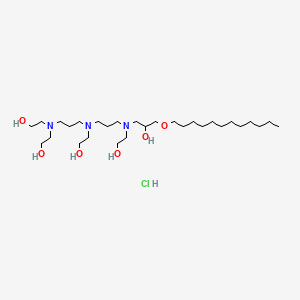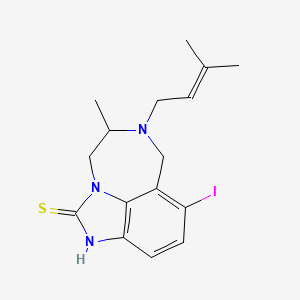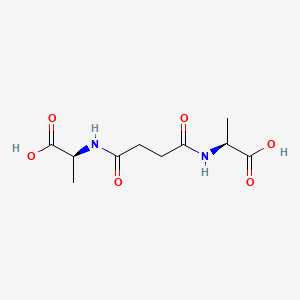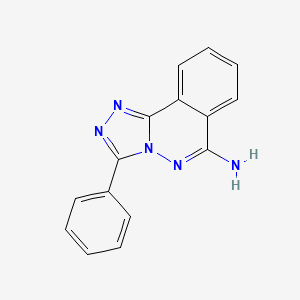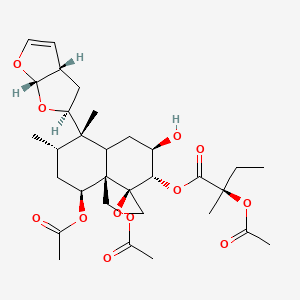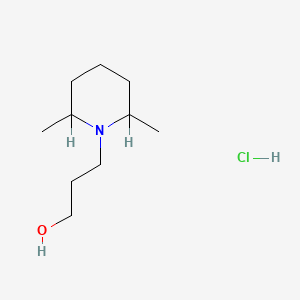
2,6-Dimethyl-1-piperidinepropanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1-piperidinepropanol hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-piperidinepropanol hydrochloride typically involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to form 2,6-dimethylpiperidine, which is then further reacted to produce the desired compound. One common method involves the reaction of cis-2,6-dimethyl-1-piperidinepropanol with thionyl chloride in benzene at a temperature range of 0°C to 5°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1-piperidinepropanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the propanol group.
2,6-Dimethylpyridine: The precursor in the synthesis of 2,6-Dimethyl-1-piperidinepropanol hydrochloride.
Piperidine: The parent compound, which serves as the core structure for many derivatives.
Uniqueness
This compound is unique due to the presence of both the piperidine ring and the propanol group, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Propiedades
Número CAS |
91342-97-1 |
|---|---|
Fórmula molecular |
C10H22ClNO |
Peso molecular |
207.74 g/mol |
Nombre IUPAC |
3-(2,6-dimethylpiperidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-9-5-3-6-10(2)11(9)7-4-8-12;/h9-10,12H,3-8H2,1-2H3;1H |
Clave InChI |
JARCPODAOOKYEO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(N1CCCO)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


